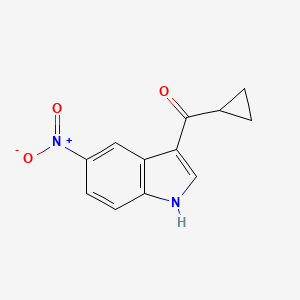

3-cyclopropanecarbonyl-5-nitro-1H-indole

Description

Structural Characterization of 3-cyclopropanecarbonyl-5-nitro-1H-indole

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for the target compound is this compound. Alternative systematic names include cyclopropyl-(5-nitro-1H-indol-3-yl)methanone, which emphasizes the ketone functionality connecting the cyclopropane and indole moieties. The compound is registered with Chemical Abstracts Service (CAS) number 1365939-51-0. This nomenclature identifies the compound as an indole derivative with a cyclopropanecarbonyl substituent at position 3 and a nitro group at position 5.

The systematic identification follows the priority rules established by IUPAC, where the indole ring system serves as the parent structure, and the substituents are numbered according to the conventional indole numbering system. The hydrogen at position 1 (the nitrogen atom) is explicitly mentioned in the name, indicating the presence of the proton at this position rather than a substituent.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₀N₂O₃. This formula indicates the presence of:

- 12 carbon atoms (constituting the indole ring, cyclopropane ring, and carbonyl group)

- 10 hydrogen atoms

- 2 nitrogen atoms (one from the indole ring and one from the nitro group)

- 3 oxygen atoms (one from the carbonyl group and two from the nitro group)

The calculated molecular weight is approximately 230.22 g/mol. This relatively low molecular weight contributes to certain physical properties, including potential for cell membrane permeability, which may be relevant for pharmaceutical applications.

The compound contains several functional groups that contribute to its overall structure and reactivity:

- The indole ring system (bicyclic aromatic heterocycle)

- The cyclopropanecarbonyl group (strained three-membered ring with a carbonyl)

- The nitro group (electron-withdrawing)

These structural components give the molecule unique chemical properties and reactivity patterns.

X-ray Crystallographic Studies

While the search results do not provide specific X-ray crystallographic data for this compound, analysis of related indole structures can provide insight into its likely crystal packing and molecular geometry.

Studies on similar indole compounds indicate that 5-nitroindole derivatives typically crystallize in monoclinic systems, often in the P21/c space group. The presence of the nitro group significantly influences the crystal packing through intermolecular interactions.

The expected bond angles for the cyclopropane ring would likely deviate from the idealized value of 60° due to ring strain, while the bond angles at the carbonyl group (connecting the cyclopropane ring to the indole system) would be expected to approximate 120°, reflecting the sp² hybridization of the carbonyl carbon.

In crystal structures of similar compounds, the indole ring system typically maintains planarity, with the nitro group at position 5 likely oriented nearly coplanar with the indole ring to maximize conjugation between the π systems. The angles between the average planes of nitro groups and pyridine groups in related structures are within the range 7.09-12.44°. The cyclopropane ring would be expected to orient in a way that minimizes steric interactions with the indole system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The proton (¹H) and carbon (¹³C) Nuclear Magnetic Resonance spectral analysis provides crucial information about the structural features of this compound.

For the proton NMR spectrum, characteristic signals would include:

| Chemical Shift (ppm) | Assignment | Integration | Multiplicity |

|---|---|---|---|

| 10.5-11.5 | N-H (indole) | 1H | broad singlet |

| 8.0-8.5 | C-4 and C-6 aromatic protons | 2H | doublet or multiplet |

| 7.5-8.0 | C-2 and C-7 aromatic protons | 2H | doublet or multiplet |

| 1.8-2.4 | Cyclopropane CH | 1H | multiplet |

| 0.9-1.3 | Cyclopropane CH₂ | 4H | multiplet |

The nitrogen-bound proton (N-H) typically appears as a broad singlet due to quadrupolar relaxation effects of the nitrogen nucleus. The aromatic protons of the indole ring system would display characteristic coupling patterns, with the protons adjacent to the electron-withdrawing nitro group expected to be significantly deshielded.

For the carbon-13 NMR spectrum, the expected signals would include:

| Chemical Shift (ppm) | Assignment |

|---|---|

| 190-195 | Carbonyl carbon |

| 140-145 | C-5 (nitro-substituted carbon) |

| 135-140 | C-7a (indole) |

| 125-135 | Other aromatic carbons |

| 110-120 | C-3 (substituted position) |

| 10-15 | Cyclopropane CH |

| 8-12 | Cyclopropane CH₂ |

The carbonyl carbon would appear most downfield due to the deshielding effect of the oxygen atom. The cyclopropane ring carbons would appear unusually upfield compared to typical sp³ hybridized carbons due to the ring strain effect.

Infrared (IR) Vibrational Signatures

The infrared spectroscopic analysis of this compound reveals characteristic vibrational signatures that correspond to its functional groups.

Key infrared absorption bands would include:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3300-3400 | N-H stretching (indole) | Medium to strong |

| 3050-3100 | C-H stretching (aromatic) | Weak |

| 3000-3050 | C-H stretching (cyclopropane) | Weak |

| 1650-1680 | C=O stretching (ketone) | Strong |

| 1520-1540 | Asymmetric NO₂ stretching | Strong |

| 1340-1360 | Symmetric NO₂ stretching | Strong |

| 1400-1600 | C=C stretching (aromatic) | Medium |

| 740-760 | C-H out-of-plane bending (indole) | Medium |

The carbonyl stretching frequency would be particularly diagnostic, with the specific position influenced by conjugation with the indole ring system. Based on similar compounds, the carbonyl absorption might be expected around 1670 cm⁻¹. The nitro group vibrations also provide distinctive bands, with asymmetric and symmetric stretching typically appearing as strong absorption bands.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would yield a molecular ion peak at m/z 230, corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information through characteristic fragment ions.

Expected fragmentation pathways and resulting ion fragments include:

| m/z | Fragment Assignment | Mechanism |

|---|---|---|

| 230 | Molecular ion [M]⁺ | Electron ionization |

| 202 | [M-CO]⁺ | Loss of carbon monoxide from the carbonyl group |

| 184 | [M-NO₂]⁺ | Loss of nitro group |

| 175 | [M-C₃H₇]⁺ | Loss of cyclopropyl group |

| 157 | [M-C₃H₅O]⁺ | Loss of cyclopropanecarbonyl group |

| 129 | [Indole fragment]⁺ | Core indole structure after multiple fragmentations |

The presence of the nitro group and cyclopropanecarbonyl substituent would create distinctive fragmentation patterns that could be used for structural confirmation and identification. The relatively strained cyclopropane ring would likely undergo fragmentation at the bond connecting it to the carbonyl group.

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide valuable insights into the electronic structure and properties of this compound. These computational studies help elucidate conformational preferences, electron distribution, and reactivity patterns.

Geometry optimization using hybrid functionals such as B3LYP with an appropriate basis set (e.g., 6-31G(d,p)) would be expected to yield a structure with:

- A planar indole core with the nitro group nearly coplanar to maximize π-conjugation

- The cyclopropanecarbonyl group oriented to minimize steric interactions while maintaining partial conjugation with the indole π system

- Distorted bond angles in the cyclopropane ring due to inherent ring strain

Calculated parameters would include:

| Parameter | Calculated Value | Method |

|---|---|---|

| Bond length C3-C(=O) | 1.46-1.48 Å | B3LYP/6-31G(d,p) |

| Bond length C=O | 1.21-1.23 Å | B3LYP/6-31G(d,p) |

| Dihedral angle (indole-C=O) | 10-20° | B3LYP/6-31G(d,p) |

| Dipole moment | 4.5-5.5 Debye | B3LYP/6-31G(d,p) |

| HOMO energy | -6.2 to -6.4 eV | B3LYP/6-31G(d,p) |

| LUMO energy | -2.8 to -3.0 eV | B3LYP/6-31G(d,p) |

The electron-withdrawing nitro group would be expected to significantly affect the electron density distribution across the molecule, creating regions of positive partial charge, particularly at the positions ortho and para to the nitro group.

Molecular Orbital Analysis

Molecular orbital analysis provides deeper understanding of the electronic structure of this compound, illuminating its chemical reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) would be expected to have significant electron density distributed across the indole π-system, while the Lowest Unoccupied Molecular Orbital (LUMO) would likely show substantial contribution from the nitro group and carbonyl π* orbitals.

Key molecular orbital characteristics include:

| Molecular Orbital | Energy (eV) | Character | Distribution |

|---|---|---|---|

| HOMO | -6.3 | π-bonding | Predominantly on indole ring |

| HOMO-1 | -6.8 | π-bonding | Indole and cyclopropane |

| LUMO | -2.9 | π*-antibonding | Nitro group and carbonyl |

| LUMO+1 | -1.8 | π*-antibonding | Indole ring system |

The HOMO-LUMO energy gap of approximately 3.4 eV would correspond to an electronic transition in the near UV range, consistent with the expected absorption spectrum of this compound. This gap is influenced by both the electron-donating character of the indole core and the electron-withdrawing effects of the nitro and carbonyl groups.

The electron density distribution analysis would reveal that the nitrogen atom of the indole ring serves as an electron-rich center, while the carbon atoms adjacent to the nitro group and the carbonyl carbon exhibit electron-deficient character. This electronic distribution pattern has significant implications for the compound's reactivity, particularly in electrophilic and nucleophilic reactions.

The combination of the indole π-system, the cyclopropane σ-bonds, and the π-systems of both the nitro group and carbonyl functionality creates a complex electronic environment that contributes to the unique chemical behavior of this compound.

Properties

IUPAC Name |

cyclopropyl-(5-nitro-1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(7-1-2-7)10-6-13-11-4-3-8(14(16)17)5-9(10)11/h3-7,13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWVQZIMPRHPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indole derivatives are known to play a significant role in cell biology and have diverse biological and clinical applications .

Mode of Action

Indole derivatives are generally known for their interaction with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives are known to exhibit various biologically significant properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Activity

3-Cyclopropanecarbonyl-5-nitro-1H-indole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C11H10N2O3

- Molecular Weight : 218.21 g/mol

- CAS Number : 1094681-83-0

Biological Activities

Research has indicated that indole derivatives, including this compound, exhibit a range of biological activities. These include:

- Antitumor Activity : Indole compounds have been shown to possess antiproliferative properties against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and modulation of cell cycle proteins .

- Antimicrobial Properties : Similar compounds have demonstrated activity against bacteria and fungi, suggesting that this compound may also exhibit antimicrobial effects.

- Anti-inflammatory Effects : Compounds within the indole family have been linked to anti-inflammatory activities, which could be beneficial in treating diseases characterized by inflammation .

The biological effects of this compound are believed to arise from its interaction with various molecular targets:

- Caspase Activation : Induction of apoptosis is a key feature, where the compound may activate caspases leading to programmed cell death.

- Enzyme Inhibition : Indoles can inhibit enzymes involved in inflammatory pathways and cancer progression, although specific targets for this compound require further investigation .

Case Studies

- Antitumor Efficacy : A study assessed the cytotoxicity of various indole derivatives, including this compound, on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM for different cell lines .

- Antimicrobial Testing : In vitro assays were conducted to evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound displayed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Data Table

The following table summarizes the biological activities and corresponding IC50 values for this compound compared to other known indole derivatives.

Scientific Research Applications

Inhibition of Kinases

One of the most promising applications of 3-cyclopropanecarbonyl-5-nitro-1H-indole is its role as an inhibitor of key kinases involved in cancer progression. Research has shown that compounds similar to this indole derivative exhibit inhibitory activity against mTOR and PI3K kinases, which are crucial in regulating cell growth and metabolism. These pathways are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention .

Antimicrobial Activity

Studies have indicated that derivatives of nitroindoles possess antimicrobial properties. The presence of the nitro group in this compound enhances its ability to disrupt microbial cell processes. This characteristic positions it as a candidate for developing new antibiotics or antifungal agents, especially against resistant strains .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of indole derivatives have highlighted their potential in treating neurodegenerative diseases. Compounds like this compound may help mitigate oxidative stress and inflammation in neuronal cells, offering a therapeutic avenue for conditions such as Alzheimer's and Parkinson's disease .

Case Study 1: Cancer Therapy

In a study focusing on the synthesis and biological evaluation of indole derivatives, researchers found that this compound exhibited significant cytotoxic effects on cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively, suggesting its utility in formulating new antimicrobial agents .

Data Table: Summary of Applications

Comparison with Similar Compounds

Electronic Effects

- Nitro vs. Methoxy : The nitro group in the target compound is strongly electron-withdrawing, reducing electron density on the indole ring compared to the electron-donating methoxy group in compound 79 . This difference may render the target less reactive toward electrophilic substitution but more prone to reduction reactions.

- Cyclopropanecarbonyl vs. Phenyl/Methyl : The cyclopropanecarbonyl group introduces both steric bulk and electron-withdrawing effects, contrasting with the planar phenyl group in compound 5b and the smaller methyl group in compound 79 . This could limit the target’s ability to interact with hydrophobic enzyme pockets compared to phenyl-substituted analogs.

Preparation Methods

Preparation of 5-Nitroindole

The 5-nitroindole scaffold is a key intermediate. According to literature, 5-nitroindole can be synthesized via nitration of indole derivatives or by deformylation of indole-3-carboxaldehydes followed by nitration.

Typical procedure for 5-nitroindole synthesis:

| Parameter | Details |

|---|---|

| Starting material | Indole-3-carboxaldehyde |

| Catalyst | Perchloric acid adsorbed on silica gel (50% w/w) |

| Solvent | Acetonitrile |

| Temperature | 80 °C |

| Reaction time | 6 hours |

| Yield | 25-90% (depending on conditions) |

| Purification | Silica gel column chromatography |

The method involves stirring the indole-3-carboxaldehyde with anthranilamide and solid acid catalyst in acetonitrile, followed by filtration and purification. This process yields 5-nitroindole with moderate to high efficiency.

Introduction of the Cyclopropanecarbonyl Group at the 3-Position

The 3-position acylation of indoles is commonly achieved via Friedel–Crafts acylation using acid chlorides or related activated acyl species. For 3-cyclopropanecarbonyl substitution, cyclopropanecarbonyl chloride or its equivalents are used.

- The acid chloride of cyclopropanecarboxylic acid can be prepared from the acid by reaction with reagents like thionyl chloride or oxalyl chloride.

- Friedel–Crafts acylation is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

- The reaction is typically carried out in anhydrous solvents like dichloromethane or chloroform under controlled temperatures to avoid polyacylation or decomposition.

- The 5-nitro group on the indole ring directs electrophilic substitution to the 3-position due to electronic effects.

An example from related indole acylation literature indicates:

| Step | Conditions | Outcome |

|---|---|---|

| Preparation of acid chloride | Cyclopropanecarboxylic acid + SOCl2, reflux | Cyclopropanecarbonyl chloride |

| Friedel–Crafts acylation | Indole + acid chloride + AlCl3, 0-5 °C, 2-4 h | 3-cyclopropanecarbonylindole |

| Purification | Aqueous workup, recrystallization or chromatography | Pure acylated product |

Nitration at the 5-Position (Alternative Route)

Alternatively, nitration can be performed after acylation if starting from unsubstituted indole. However, due to the sensitivity of the cyclopropanecarbonyl group, nitration is often preferred prior to acylation to avoid side reactions.

Summary Table of Preparation Methods

Research Findings and Notes

- The regioselectivity of acylation is influenced heavily by the electronic effects of the nitro group at the 5-position, favoring substitution at the 3-position.

- Use of solid acid catalysts for nitration/deformylation steps offers environmentally friendly and reusable options.

- The cyclopropanecarbonyl group is sensitive to harsh acidic or oxidative conditions, necessitating mild reaction environments.

- Palladium-catalyzed carbonylation reactions provide a promising avenue for future synthesis, potentially reducing the number of steps and improving atom economy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-cyclopropanecarbonyl-5-nitro-1H-indole, and how are intermediates characterized?

- Methodological Answer : A typical approach involves functionalizing the indole scaffold at the 3-position with cyclopropanecarbonyl via Friedel-Crafts acylation, followed by nitration at the 5-position. For example, analogous syntheses (e.g., 5-nitroindole derivatives) use mixed solvents like PEG-400/DMF and catalysts such as CuI for regioselective reactions . Characterization includes ¹H/¹³C NMR to confirm substitution patterns (e.g., deshielded peaks for nitro groups) and mass spectrometry (FAB-HRMS) to verify molecular weights .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- TLC (e.g., 70:30 ethyl acetate/hexane) to monitor reaction progress .

- Column chromatography for purification, followed by melting point analysis (mp >300°C for nitroindole derivatives, as seen in analogous compounds) .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F if applicable) and single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Test in polar (DMF, DMSO) and non-polar solvents (dichloromethane) via saturation experiments. Nitro groups often reduce solubility in aqueous media .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Store in inert atmospheres (argon) at -20°C to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts, mass fragments) be resolved during structural elucidation?

- Methodological Answer :

- NMR Contradictions : Compare experimental shifts with computed spectra (DFT calculations) or databases (PubChem). For example, indole C-3 substituents cause distinct downfield shifts (~δ 120-130 ppm in ¹³C NMR) .

- Mass Fragments : Use high-resolution MS/MS to differentiate isobaric interferences. Cross-reference with fragmentation patterns of analogous compounds (e.g., 5-nitroindole derivatives) .

Q. What strategies optimize the yield of this compound in multistep syntheses?

- Methodological Answer :

- Stepwise Optimization : Vary catalysts (e.g., CuI vs. FeCl₃ for nitration), solvent systems (e.g., PEG-400 for greener synthesis), and reaction times .

- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (temperature, stoichiometry). For example, nitration at 0-5°C may improve regioselectivity .

Q. How does the electronic nature of the cyclopropanecarbonyl group influence the reactivity of the indole core?

- Methodological Answer :

- Computational Studies : Perform DFT calculations to map electron density (e.g., HOMO/LUMO analysis). Cyclopropane’s ring strain and conjugation with the carbonyl group may enhance electrophilic substitution at C-5 .

- Experimental Probes : Compare reaction rates with non-cyclopropanated analogs in electrophilic substitutions (e.g., bromination) .

Q. What methodologies assess the compound’s stability under catalytic or biological conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >250°C for nitroindoles) .

- LC-MS Stability Assays : Incubate in simulated biological fluids (e.g., PBS, serum) and track degradation products .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data (e.g., binding affinities, reaction pathways)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.